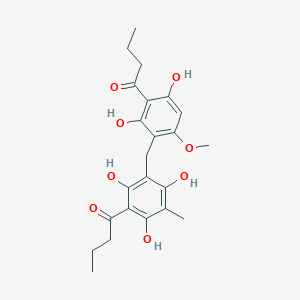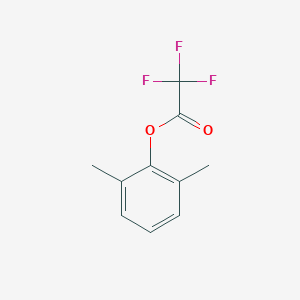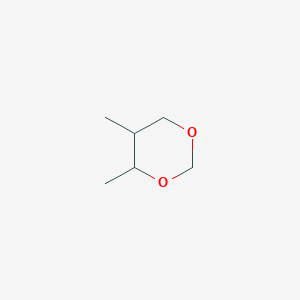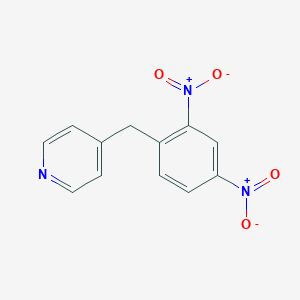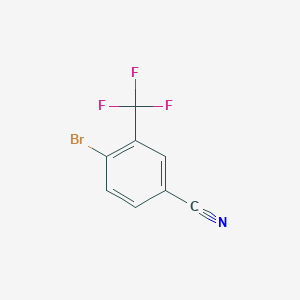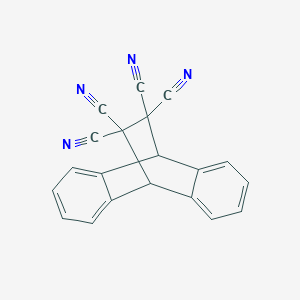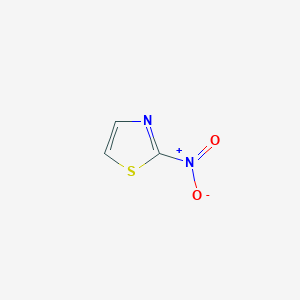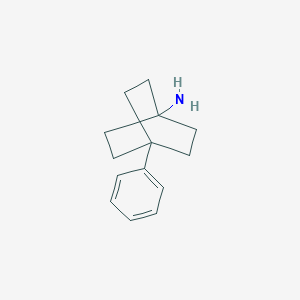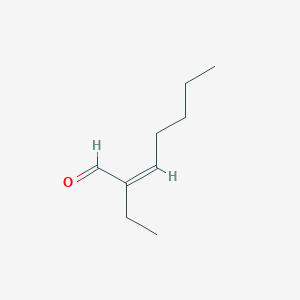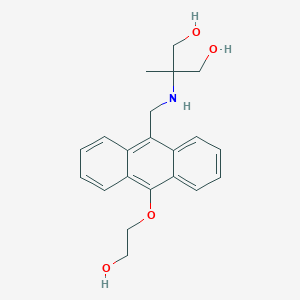
1,3-Propanediol, 2-(((10-(2-hydroxyethoxy)-9-anthracenyl)methyl)amino)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediol, 2-(((10-(2-hydroxyethoxy)-9-anthracenyl)methyl)amino)-2-methyl- is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as AN-152 and is a member of the taxane family of compounds.
作用机制
Studies: Further studies are needed to fully understand the mechanism of action of AN-152 and its effects on cancer cells.
4. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of AN-152 in humans and to determine its potential for use in cancer treatment.
In conclusion, AN-152 is a synthetic compound that has shown promising results in scientific research for its potential applications in cancer treatment. Further studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.
生化和生理效应
Studies have shown that AN-152 has a low toxicity profile and does not cause significant side effects in animal models. It has also been found to be well-tolerated in human clinical trials.
实验室实验的优点和局限性
One of the main advantages of AN-152 is its high potency and selectivity against cancer cells, which makes it a promising candidate for cancer treatment. However, its synthetic nature and complex synthesis method may limit its availability and accessibility for research purposes.
未来方向
There are several potential future directions for AN-152 research, including:
1. Combination therapy: AN-152 may be used in combination with other cancer treatments to enhance its efficacy and reduce the risk of drug resistance.
2. Targeted drug delivery: The development of targeted drug delivery systems could improve the efficacy and reduce the toxicity of AN-152.
3.
合成方法
The synthesis of AN-152 involves several steps, including the reaction of 10-(2-hydroxyethoxy)-9-anthracenylmethyl chloride with 2-amino-2-methyl-1-propanol in the presence of a base. The resulting intermediate is then reacted with 3,3-dimethylbutyryl chloride to form AN-152.
科学研究应用
AN-152 has been extensively studied for its potential applications in cancer treatment. It has been shown to have potent antitumor activity in vitro and in vivo, and has been found to be effective against a variety of cancer types, including breast, prostate, and ovarian cancer.
属性
CAS 编号 |
129026-48-8 |
|---|---|
产品名称 |
1,3-Propanediol, 2-(((10-(2-hydroxyethoxy)-9-anthracenyl)methyl)amino)-2-methyl- |
分子式 |
C21H25NO4 |
分子量 |
355.4 g/mol |
IUPAC 名称 |
2-[[10-(2-hydroxyethoxy)anthracen-9-yl]methylamino]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C21H25NO4/c1-21(13-24,14-25)22-12-19-15-6-2-4-8-17(15)20(26-11-10-23)18-9-5-3-7-16(18)19/h2-9,22-25H,10-14H2,1H3 |
InChI 键 |
JPCHHZXQVHSGGC-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCO |
规范 SMILES |
CC(CO)(CO)NCC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCO |
其他 CAS 编号 |
129026-48-8 |
同义词 |
502U83 BW 502U83 BW-502U83 BW502U83 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



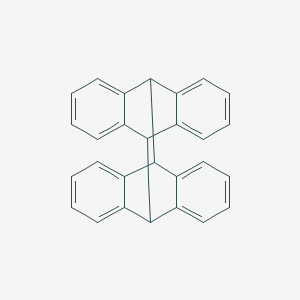
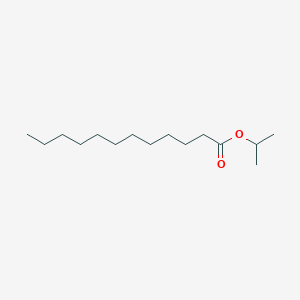
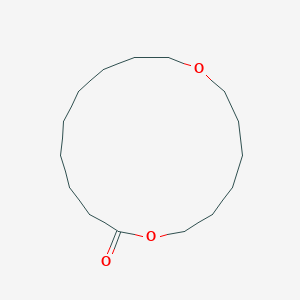
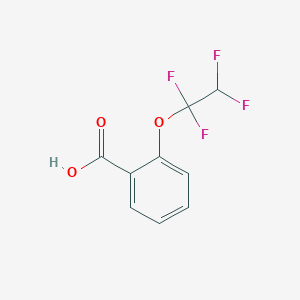
![7-[(1R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid](/img/structure/B159288.png)
